Product packaging for Sitostanyl ferulate(Cat. No.:CAS No. 117857-70-2)

Sitostanyl ferulate

Cat. No.: B1338696
CAS No.: 117857-70-2
M. Wt: 592.9 g/mol
InChI Key: RAKOKKNCCBUUMP-HNBUMGCJSA-N
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Description

Sitostanyl ferulate is a steryl ferulate, a bioactive compound formed by the esterification of the plant stanol sitostanol with the phenolic acid ferulic acid . This structure gives the molecule a hydrophobic sterol group, making it highly soluble in oils, and a phenolic ferulic acid moiety, which is responsible for its potent antioxidant activity through hydrogen donation . In research applications, this compound has demonstrated significant efficacy as an antioxidant, particularly in high-temperature models. Studies show it significantly reduces polymer formation in high oleic sunflower oil when heated to both 100°C and 180°C . Its antioxidant mechanism is of great interest for food science research, as it has been found to degrade at a slower rate than α-tocopherol at high temperatures, indicating superior heat stability and making it a promising compound for studying the stabilization of frying oils and other lipid systems under thermal stress . While it functions effectively alongside tocopherols, research indicates its activity is additive rather than synergistic . This compound is a key subject in exploring how the structure of the sterol moiety affects antioxidant performance, with studies comparing it to ferulates with different sterol structures, such as those found in oryzanol from rice bran . Naturally, steryl ferulates like this compound are found in various cereal grains, with a high prevalence in corn (maize) bran . This product is provided for research purposes only and is Not For Diagnostic or Therapeutic Uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H60O4 B1338696 Sitostanyl ferulate CAS No. 117857-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,17-18,23,25-26,28-34,40H,8-9,12-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,29+,30+,31+,32-,33+,34+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOKKNCCBUUMP-HNBUMGCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301341836
Record name Stigmastanol ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301341836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117857-70-2
Record name Sitostanyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117857702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITOSTANYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VKV946D5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence and Distribution in Biological Systems

Natural Abundance and Primary Plant Sources of Sitostanyl Ferulate

This compound is a naturally occurring phytosterol conjugate found primarily within the grains of various cereals. Its abundance and the profile of related compounds differ significantly between cereal types.

This compound is a prominent steryl ferulate in corn (maize), wheat, rye, and triticale. researchgate.netacs.orgresearchgate.net In corn, particularly in oil extracted from corn fiber, this compound is considered the most predominant ferulate phytosterol ester. ftb.com.hrresearchgate.net Similarly, it is a main component in both wheat and rye. acs.orgnih.gov

In contrast, this compound is generally considered a minor or trace component in rice (Oryza sativa). The steryl ferulate mixture in rice bran, commonly known as γ-oryzanol, is dominated by other compounds such as cycloartenyl ferulate and 24-methylenecycloartanyl ferulate. researchgate.netmdpi.com However, analysis of a commercial γ-oryzanol mixture revealed this compound constituted about 0.9% of the total components. europeanreview.org Furthermore, a study of 174 Indian rice accessions found this compound content ranging from 0.01 to 6.20 mg/100g, indicating its presence can be variable. iari.res.inresearchgate.net While found in wheat bran, measurable amounts of steryl ferulates, including this compound, were not detected in oat bran. nih.govgoogle.com

Steryl ferulates, including this compound, are not uniformly distributed throughout the cereal grain. They are heavily concentrated in the outer layers, specifically the bran. researchgate.netnih.govhelsinki.fi In corn, this compound is localized primarily within the inner pericarp region, which includes tube cells, the seed coat, and the aleurone layer. cerealsgrains.orgresearchgate.net Studies on wheat have confirmed that steryl ferulates accumulate in the intermediate layers of the bran. helsinki.fi

This uneven distribution leads to significant differences in concentration between the whole grain and its milled fractions. For example, in wheat, the concentration of steryl ferulates can be trace amounts in refined flours but can reach levels as high as 34 mg/100 g in wheat bran and 95 mg/100 g in specific bran fractions. researchgate.netnih.govnih.gov Similarly, rye bran contains substantially higher concentrations (20 mg/100 g) than whole rye grain (6.0 mg/100 g). nih.govcapes.gov.br A byproduct of rice milling, known as pearling dust, was found to be a particularly rich source, with a total steryl ferulate content of 119 mg/100 g. nih.govcapes.gov.br

The concentration of this compound and total steryl ferulates can vary significantly based on the plant's genetic makeup and growing environment. acs.org In wheat, both the genotype and the growing location have been shown to significantly affect the content and composition of steryl ferulates, whereas the year of growth did not cause considerable variation. acs.org

Studies on Japanese wheat varieties found total steryl ferulate contents ranging from 11.4 to 15.2 mg per 100 g of whole grain, with this compound being a main component. researchgate.netnih.govtandfonline.com An analysis of various bread wheat genotypes grown in a single location showed total steryl ferulate contents between 79 and 123 µg/g on a dry matter basis. helsinki.fi The table below presents data on the total steryl ferulate content, of which this compound is a major constituent, in different cereals and their fractions.

Concentration of Total Steryl Ferulates in Various Cereals and Fractions
SourceFractionTotal Steryl Ferulate Content (mg/100g)Reference
Wheat (Japanese, Yumekaori)Whole Grain15.2 researchgate.nettandfonline.com
Wheat (Canadian, 1CW)Whole Grain11.4 researchgate.nettandfonline.com
WheatWhole Grain6.3 nih.gov
WheatBran34.0 nih.gov
Wheat (Yumekaori)Bran Fractions24.0 - 99.5 tandfonline.com
RyeWhole Grain6.0 nih.gov
RyeBran20.0 nih.gov
RicePearling Dust119.0 nih.gov
CornBran7.0 - 54.0 researchgate.netnih.gov

Distribution within Plant Tissues and Fractions (e.g., Bran Fractions, Inner Pericarp)

Compositional Variation of Steryl Ferulates Incorporating this compound in Natural Extracts

The steryl ferulate profile of a given cereal is a complex mixture, and the proportion of this compound varies significantly among different grains. In cereals like corn, wheat, and rye, ferulates of saturated sterols (stanols) are predominant. researchgate.net Specifically, this compound and campestanyl ferulate are the main steryl ferulate species identified in corn, wheat, and rye. acs.orgresearchgate.netresearchgate.netnih.gov

This composition is markedly different from that of rice bran. The γ-oryzanol extracted from rice bran is primarily composed of ferulic acid esters of triterpene alcohols and unsaturated sterols. researchgate.net The major components are cycloartenyl ferulate and 24-methylenecycloartanyl ferulate, followed by campesteryl ferulate and β-sitosteryl ferulate. researchgate.netmdpi.comresearchgate.net In this mixture, this compound is typically a minor component. europeanreview.org One analysis of a commercial γ-oryzanol preparation quantified the relative abundance of ten different steryl ferulates, finding that this compound accounted for only 0.9% of the total mixture, while 24-methylenecycloartanyl ferulate (37.6%) and cycloartenyl ferulate (31.5%) were the most abundant. europeanreview.org

The table below summarizes the contrasting compositions of steryl ferulate extracts from different cereals.

Predominant Steryl Ferulate Components in Different Cereal Grains
Cereal GrainPredominant Steryl Ferulate ComponentsReference
CornThis compound, Campestanyl ferulate researchgate.netnih.gov
WheatCampestanyl ferulate, this compound, Campesteryl ferulate researchgate.netacs.orgnih.gov
RyeCampestanyl ferulate, this compound acs.orgnih.gov
RiceCycloartenyl ferulate, 24-Methylenecycloartanyl ferulate, Campesteryl ferulate researchgate.netmdpi.com

Temporal and Spatial Accumulation Dynamics of this compound in Plant Development

Research into the precise timing and location of this compound synthesis and accumulation during plant development is limited. However, studies on the broader class of steryl ferulates in rice provide some insight. A spatio-temporal analysis of γ-oryzanol in various rice plant tissues (leaf blade, leaf sheath, peduncle, and seed) revealed that the accumulation of steryl ferulates increased as the seed moved toward maturity. iari.res.in This suggests that the biosynthesis of these compounds is developmentally regulated, peaking during the later stages of grain filling.

Additionally, observations on corn kernels suggest a non-uniform spatial distribution even within specific tissues. When corn kernels were punctured, more this compound was released from the abgerminal (the side opposite the embryo) surface than the germinal surface, implying a potential spatial gradient in its accumulation across the kernel. cerealsgrains.org The biosynthetic pathway and the specific cellular locations for the esterification of sitostanol (B1680991) and ferulic acid are not yet fully elucidated. helsinki.fi

Biosynthetic Pathways and Regulation

General Overview of Phytosterol Biosynthesis as Precursors to Sitostanyl Ferulate

The initial steps involve the mevalonate (B85504) (MVA) pathway, which converts acetyl-CoA into the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). creative-proteomics.com In vascular plants, the acetate-mevalonate pathway is the preferred route for producing isoprenoids and phytosterols (B1254722). biocyclopedia.com Six of these isoprenoid units are joined to create squalene (B77637), a C30 olefin. biocyclopedia.com

Squalene then undergoes cyclization to form the first tetracyclic intermediate. In higher plants, this is predominantly cycloartenol (B190886), which is produced by the enzyme cycloartenol synthase (CAS). nih.govpnas.org However, research has shown that a parallel pathway via lanosterol (B1674476), the primary initial sterol in fungi and animals, also exists in plants like Arabidopsis. pnas.org This "lanosterol pathway" may contribute to the biosynthesis of both phytosterols and other steroids. pnas.org

Following the formation of cycloartenol, a series of post-squalene modifications occur. These include demethylation at the C-4 and C-14 positions, isomerization of the cyclopropane (B1198618) ring, and alkylation at the C-24 position of the side chain. nih.govbiocyclopedia.com The addition of an ethyl group at C-24, a key step in forming sitosterol (B1666911), is catalyzed by S-adenosyl-L-methionine (SAM)-dependent sterol-C24-methyltransferase (SMT), which is considered a rate-limiting enzyme in the phytosterol pathway. biocyclopedia.com The final step in the formation of sitosterol from its immediate precursor involves the reduction of a double bond in the side chain, a reaction catalyzed by sterol side chain reductase (SSR). nih.gov

Sitostanol (B1680991) (specifically β-sitostanol) is the fully saturated derivative of sitosterol. Its formation involves the reduction of the double bond in the sterol nucleus, typically at the C-5 position. This saturation creates the stanol structure that is subsequently esterified with ferulic acid to form this compound.

Table 1: Key Enzymes in the Phytosterol Biosynthesis Pathway

EnzymeAbbreviationFunctionReference(s)
HMG-CoA ReductaseHMGRConsidered a rate-limiting enzyme of the acetate-mevalonate pathway to isoprenoids. biocyclopedia.com
Squalene EpoxidaseSQECatalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256). nih.govcreative-proteomics.com
Cycloartenol SynthaseCASA unique oxidosqualene cyclase in plants that catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol. nih.govpnas.org
Lanosterol SynthaseLASCatalyzes the cyclization of 2,3-oxidosqualene to lanosterol in a parallel pathway. nih.govpnas.org
Sterol C24-MethyltransferaseSMTAdds the methyl or ethyl group at the C-24 position of the sterol side chain. biocyclopedia.com
Sterol C-4 Demethylation Complex EnzymesSC4DMCatalyzes the critical removal of two methyl groups at the C-4 position. nih.gov
Sterol Side Chain ReductaseSSRCatalyzes the final step in the synthesis of both campesterol (B1663852) and β-sitosterol. nih.gov

Enzymatic Esterification of Sterols with Ferulic Acid: Current Understanding and Knowledge Gaps

This compound is formed through the esterification of a sitostanol molecule with ferulic acid. researchgate.net While this compound is found naturally in the bran of grains like wheat, rye, and corn, the specific enzymatic machinery responsible for its synthesis in vivo has not been fully elucidated. google.comhelsinki.fi However, significant research has been conducted on in vitro enzymatic synthesis, providing insights into potential mechanisms.

Two primary enzymatic routes have been explored for producing steryl ferulates: direct esterification and transesterification. researchgate.net

Direct Esterification : This method involves the direct reaction between a sterol (or stanol) and ferulic acid, typically catalyzed by a lipase (B570770). For instance, a lipase from Candida rugosa has been used to catalyze the direct esterification of β-sitosterol with ferulic acid, achieving a yield of 35% after five days of incubation. researchgate.net A major challenge in direct esterification is the limited solubility of ferulic acid in non-aqueous systems often required for such reactions. google.com

Transesterification : This two-step approach generally involves first creating a more reactive ferulic acid ester, such as ethyl ferulate or vinyl ferulate, which is then reacted with the sterol in a lipase-catalyzed reaction. google.comresearchgate.net Transesterification of ethyl ferulate with β-sitosterol, also catalyzed by Candida rugosa lipase, resulted in a higher yield of 55%. researchgate.net Another chemoenzymatic strategy involves reacting ferulic acid with vinyl acetate (B1210297) to produce vinyl ferulate, which is then esterified with a range of phytosterols (including sitostanol) to achieve yields of approximately 90%. nih.gov

Knowledge Gaps: A significant gap in current understanding is the identity of the native enzymes that catalyze this reaction in plants. While lipases are effective in vitro, it is not confirmed that they are responsible for steryl ferulate synthesis in vivo. The biosynthetic pathway and the specific location of feruloylation within plant cells remain unknown. helsinki.fi It has been suggested that the enzymatic system for esterification is associated with the microsomal fraction of the cell, but the specific enzymes have not been isolated or characterized. ethz.ch Furthermore, existing enzymatic synthesis methods are often hindered by low conversion rates and long reaction times, indicating a need for more efficient biocatalysts. researchgate.netnih.gov

Table 2: Comparison of In Vitro Enzymatic Synthesis Methods for Steryl Ferulates

Synthesis RouteEnzyme SourceSubstratesYieldReaction TimeReference(s)
Direct EsterificationCandida rugosa lipaseβ-sitosterol and ferulic acid35%5 days researchgate.net
TransesterificationCandida rugosa lipaseβ-sitosterol and ethyl ferulate55%5 days researchgate.net
TransesterificationImmobilized Mucor miehei lipase, then a second enzymeEthanol (B145695) and ferulic acid, then sitosterol58%72 hours (first step) google.com
Chemoenzymatic (Transesterification)Candida rugosa lipasePhytosterols (sitosterol, sitostanyl, etc.) and vinyl ferulate~90%Not specified nih.gov

Hypothetical Biosynthetic Routes and Putative Enzymatic Machinery

Given that the precise biosynthetic pathway for this compound in plants is not yet known, its formation is considered hypothetical. helsinki.fi The route logically requires the prior synthesis of the two precursors: sitostanol via the phytosterol pathway and ferulic acid via the phenylpropanoid pathway. The final step is the esterification of these two molecules.

The putative enzymatic machinery would likely be an acyltransferase or an esterase capable of catalyzing the formation of an ester bond between the hydroxyl group of sitostanol and the carboxyl group of ferulic acid. Based on successful in vitro synthesis, enzymes with lipase activity are strong candidates. researchgate.netgoogle.com The enzyme responsible is likely located in the microsomal fraction of the plant cell, where many lipid-modifying enzymes reside. ethz.ch

It is also plausible that the enzyme involved is not specific to sitostanol but can act on a range of sterols and stanols, as various steryl ferulates (including campesteryl, sitosteryl, and their stanyl forms) are often found together in cereals. researchgate.netoup.com The enzyme might also accept other phenolic acids as substrates, which could explain the natural occurrence of steryl p-coumarates and caffeates in some plants. ethz.ch The process could involve an activated form of ferulic acid, such as feruloyl-CoA, which would then be transferred to the stanol by a specific acyltransferase, a common mechanism in plant secondary metabolism.

Genetic and Molecular Determinants Governing this compound Production in Plants

In wheat, the main steryl ferulates identified are campesteryl ferulate, campestanyl ferulate, and this compound. oup.com The relative abundance of these compounds is likely governed by genes controlling the precursor pools (i.e., the specific phytosterols available) and the activity of the terminal esterifying enzyme(s).

Research into γ-oryzanol, a mixture of steryl ferulates found in rice, has provided some broader genetic context. γ-Oryzanol content is a quantitative trait, and efforts have been made to identify the genetic basis for its accumulation. researchgate.netnih.gov However, these studies often focus on the entire mixture of compounds within γ-oryzanol, which primarily consists of ferulates of triterpene alcohols (like cycloartenol) and sterols, rather than specifically this compound. europeanreview.orglsu.edu While genes regulating the broader phytosterol and phenylpropanoid pathways are known, the specific genes encoding the acyltransferases or other enzymes responsible for the final esterification step to create this compound have yet to be identified and characterized.

Chemical and Chemoenzymatic Synthesis Methodologies

Conventional Chemical Synthesis Routes for Sitostanyl Ferulate and Analogues

The purely chemical synthesis of this compound has been explored, but it is often a complex and inefficient process.

Early methods for synthesizing phytosteryl ferulates, including this compound, involved a three-step chemical reaction. acs.orgnih.gov This approach, however, was fraught with challenges, including multiple reaction steps, low conversion rates, and complicated purification processes to separate the desired product from byproducts. acs.orgnih.gov For instance, the chemical synthesis of vinyl ferulate, a necessary intermediate in some chemoenzymatic routes, required the use of toxic catalysts like mercury acetate (B1210297), necessitating extensive purification. google.com These drawbacks have spurred the development of more efficient and environmentally friendly synthesis methods. acs.org

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic synthesis combines chemical reactions with the specificity and efficiency of biological catalysts, offering a promising alternative to purely chemical methods.

A significant advancement in this compound synthesis has been the use of enzymes, particularly lipases, to catalyze the esterification of ferulic acid with phytosterols (B1254722). The lipase (B570770) from Candida rugosa has been identified as a particularly effective catalyst for this reaction. researchgate.netresearchgate.net In a two-step chemoenzymatic process, an intermediate such as vinyl ferulate is first produced chemically. researchgate.net This intermediate is then esterified with phytosterols, including sitostanol (B1680991), using Candida rugosa lipase. researchgate.net This method has been used to synthesize various phytosteryl phenolates. researchgate.net However, direct esterification of ferulic acid can be challenging due to the limited solubility of ferulic acid in non-polar solvents, which are often the most efficient for esterification. google.com

Enzymatic transesterification presents another viable route for synthesizing steryl ferulates. This method involves the transfer of an acyl group from a ferulic acid ester, such as ethyl ferulate or vinyl ferulate, to a sterol. The lipase from Candida rugosa has been shown to be the only lipase capable of effectively catalyzing this transesterification. google.com Studies have demonstrated the successful transesterification of ethyl ferulate with sitosterol (B1666911) using this enzyme. researchgate.net While the use of vinyl ferulate as a substrate has also been explored, its initial chemical synthesis often involves hazardous reagents. google.com

To improve the efficiency of chemoenzymatic synthesis, researchers have focused on optimizing various reaction parameters. Factors such as temperature, enzyme-to-substrate ratio, substrate concentration, and reaction time significantly influence the yield and selectivity of the desired product. google.comgoogle.com For the transesterification of ethyl ferulate with sitosterol, optimal conditions were identified as a temperature of 63°C, an enzyme-to-sterol ratio of 3 g/g, a sterol concentration of 3.7 mg/ml in hexane, and a molar ratio of phenolic acid ester to sterol of 2.5:1. google.comgoogle.com Under these optimized conditions, a yield of 58% for steryl ferulates was achieved after 120 hours. google.com

Table 1: Optimized Parameters for Chemoenzymatic Transesterification

ParameterOptimal Value
Temperature63°C
Enzyme:Sterol Ratio3 g/g
Sterol Concentration3.7 mg/ml (in hexane)
Phenolic Acid Ester:Sterol Ratio2.5:1 (molar/molar)
Resulting Yield 58%

This table summarizes the optimized reaction conditions for the transesterification of ethyl ferulate with sitosterol catalyzed by Candida rugosa lipase.

Transesterification Approaches Utilizing Enzymatic Catalysis

Fully Enzymatic Synthesis of this compound and Related Steryl Ferulates

The development of a fully enzymatic synthesis route for steryl ferulates represents a significant step towards a more sustainable and less labor-intensive production process. researchgate.net This approach avoids the use of toxic chemical catalysts, simplifying the purification of the final product. researchgate.net

A two-step, fully enzymatic process has been successfully developed. google.comgoogle.com In the first step, ferulic acid is esterified with ethanol (B145695) using an immobilized lipase from Mucor miehei, achieving a conversion rate of approximately 81% in 72 hours. google.com The resulting ethyl ferulate is then used in a second step for the transesterification with sitosterol, catalyzed by a different enzyme, under optimized conditions. google.com This fully enzymatic synthesis was confirmed to yield steryl ferulates at 58%. google.comgoogle.com This method is considered less labor-intensive than previous chemoenzymatic procedures that required the synthesis and purification of vinyl esters. researchgate.net

Table 2: Comparison of Synthesis Methods for Steryl Ferulates

Synthesis MethodKey FeaturesReported Yield
Conventional Chemical Multistep, complex purification, low conversion. acs.orgnih.govLow (not specified)
Chemoenzymatic (Direct Esterification) Candida rugosa lipase catalyzed, challenges with ferulic acid solubility. google.comresearchgate.net35% researchgate.net
Chemoenzymatic (Transesterification) Candida rugosa lipase catalyzed, uses ethyl or vinyl ferulate. google.comresearchgate.net55% (with ethyl ferulate) researchgate.net
Fully Enzymatic (Two-Step) Step 1: Mucor miehei lipase for ethyl ferulate synthesis. Step 2: Transesterification with sitosterol. google.comgoogle.com58% google.comgoogle.com

This table provides a comparative overview of different synthesis strategies for producing steryl ferulates, highlighting their main characteristics and reported yields.

Lipase-Mediated Synthesis Efficiency and Identified Limitations

Lipases have been widely investigated as biocatalysts for the synthesis of steryl and stanyl ferulates due to their ability to function in non-aqueous media and their potential for milder reaction conditions compared to traditional chemical methods. However, the efficiency of lipase-catalyzed synthesis of this compound has been met with certain limitations.

Early research into enzymatic esterification of sterols with ferulic acid highlighted the challenges. For instance, using a lipase from Candida rugosa, direct esterification of β-sitosterol with ferulic acid yielded only 35%, while a transesterification approach with ethyl ferulate reached a higher yield of 55% after five days of incubation. researchgate.net Stand-alone enzymatic routes have often been characterized by low conversion rates, typically below 55%, and require extended reaction times, sometimes up to 120 hours, which can also contribute to higher costs. nih.govacs.org

One of the primary limitations identified in lipase-mediated synthesis is the low conversion rate and the lengthy reaction times. nih.govacs.org For example, the synthesis of ferulic acid esters using lipase can be less efficient than other esterification reactions, with some processes taking as long as 15 days to achieve a 30% conversion rate. scispace.com The choice of lipase is also a critical factor. While immobilized lipases like Novozym 435 have shown to be effective biocatalysts for esterifying plant stanols with fatty acids, achieving up to a 79.3% esterification degree in 96 hours, others, such as those from Carica papaya (plant lipase) and porcine pancreas (animal lipase), have been found to be quite ineffective. researchgate.net

The production of water during the esterification reaction can also inhibit the forward reaction, thereby limiting the final yield. researchgate.net This necessitates strategies to remove water from the reaction medium to drive the equilibrium towards product formation.

Ferulic Acid Esterase Applications in this compound Production

Ferulic acid esterases (FAEs) represent a more specialized class of enzymes for the synthesis of feruloylated compounds. scispace.com These enzymes (EC 3.1.1.73) are a subclass of carboxylic esterases that specifically cleave and form ester bonds between hydroxycinnamic acids, like ferulic acid, and various molecules. scispace.comfrontiersin.org

FAEs have demonstrated higher activity and selectivity in the synthesis of feruloylated glycerol (B35011) compared to lipases. scispace.com For instance, a ferulic acid esterase from Aspergillus niger (FAE-III) was used to synthesize 1-glyceryl ferulate, achieving an 81% conversion of ferulic acid in just 30 minutes. scispace.com While direct studies on this compound synthesis using FAEs are less common, the high efficiency of these enzymes in related reactions suggests their potential. For example, Novozym® 435, which exhibits ferulic acid esterase activity, has been shown to be more efficient than general lipases for the esterification of fatty alcohols with ferulic acid. scispace.com

Research has also focused on identifying and characterizing new FAEs from various microbial sources, such as Streptomyces species and Lactobacillus acidophilus, for the production of ferulic acid from agricultural biomass. nih.govmdpi.com These enzymes have shown effectiveness in releasing ferulic acid from natural substrates, and their application in the reverse reaction for synthesis holds promise for more efficient production of compounds like this compound. nih.govmdpi.com The combination of FAEs with other enzymes, such as xylanases, has been shown to enhance the release of ferulic acid from biomass, a strategy that could potentially be adapted for synthesis. nih.govmdpi.com

Advanced Synthetic Approaches and Catalysis

To overcome the limitations of traditional enzymatic and chemical methods, researchers have been exploring advanced synthetic strategies, including the use of novel catalysts and energy-assisted techniques to improve the efficiency and sustainability of steryl and stanyl ferulate synthesis.

Application of Acidic Ionic Liquids as Catalysts for Efficient this compound Synthesis

Acidic ionic liquids (ILs) have emerged as promising catalysts for esterification reactions due to their environmentally friendly characteristics, safety, and high efficiency. nih.govacs.org These compounds are low-temperature molten salts composed of anions and cations that can be designed to have specific catalytic properties. nih.govacs.orgmdpi.com

A recent study demonstrated the first-time use of acidic ILs for the synthesis of phytosterol ferulate, using β-sitosterol as a representative phytosterol. nih.govacs.org Among the tested acidic ILs, [BSO3HMim]OTF was found to be a successful catalyst, achieving a β-sitosterol conversion of 51.1% and a product selectivity of 75.5%. nih.gov Further optimization of the reaction conditions led to a remarkable phytosterol conversion of over 99% within just 2 hours, with a selectivity for phytosterol ferulate exceeding 83%. nih.govnih.gov This represents a significant improvement over previous methods that suffered from low conversion rates and long reaction times. nih.govacs.org

The choice of the anion in the ionic liquid was found to be crucial for its catalytic activity. While [BSO3HMim]OTF was effective, other ILs with the same cation but different anions, such as [BSO3HMim]HSO4 and [BSO3HMim]TS, failed to catalyze the formation of β-sitosterol ferulate. nih.gov The use of supported acidic ILs, where the ionic liquid is immobilized on a solid support, offers further advantages by potentially increasing the number of accessible active sites and simplifying catalyst separation and recycling. mdpi.com

Table 1: Comparison of Catalytic Efficacy of Different Acidic Ionic Liquids in the Synthesis of β-Sitosterol Ferulate

CatalystConversion of β-sitosterol (%)Selectivity for β-sitosterol ferulate (%)
[BSO3HMim]OTF51.175.5
[BSO3HMim]HSO4No product formationNo product formation
[BSO3HMim]TSNo product formationNo product formation

Data sourced from a study on the synthesis of phytosterol ferulate using acidic ionic liquids as catalysts. nih.gov

Microwave and Ultrasound-Assisted Esterification Techniques in Steryl Ferulate Synthesis

Microwave and ultrasound irradiation have been investigated as energy-efficient techniques to accelerate organic reactions, including the esterification of sterols with ferulic acid. nih.govresearchgate.netuns.ac.id These methods can lead to significantly shorter reaction times and higher yields compared to conventional heating methods. researchgate.net

Microwave-assisted synthesis has been successfully applied to produce a variety of steryl ferulates from steroids like cholesterol, stigmasterol, and β-sitosterol. nih.gov The crucial esterification step of the sterol with trans-4-O-acetylferulic acid was expedited, leading to high yields of the esterified products. nih.gov For instance, a highly efficient synthesis of alkyl ferulates under microwave irradiation was achieved in 3 to 5 minutes, a stark contrast to traditional methods, and resulted in higher yields. researchgate.net One study reported obtaining a 95% yield of ethyl ferulate in just 5 minutes using microwave irradiation, although high temperatures could risk oxidizing the ferulic acid. researchgate.net

Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Separation and Profiling of Sitostanyl Ferulate

Chromatography is the cornerstone for isolating this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages for the analysis of steryl ferulates.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the separation and quantification of steryl ferulates, including this compound. researchgate.netcerealsgrains.org The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and sensitivity. ajpamc.com

A typical HPLC system for analyzing this compound employs a reverse-phase C18 column. chula.ac.thnih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, is often utilized for its simplicity and reproducibility. nih.gov A common mobile phase consists of a mixture of acetonitrile (B52724) and methanol (B129727), with ratios adjusted to optimize the separation of different ferulate esters. chula.ac.th For instance, a 60:40 (v/v) mixture of acetonitrile and methanol has been shown to provide good resolution of major γ-oryzanol constituents, including sitosteryl ferulate, within a reasonable analysis time. chula.ac.th The flow rate is typically set around 0.8 to 1.5 ml/min. chula.ac.thnih.gov Detection is commonly performed using an ultraviolet (UV) or photodiode-array (PDA) detector, with a wavelength of 325 nm being effective for the quantitation of ferulate compounds due to their strong absorbance at this wavelength. chula.ac.th

Method validation is a critical step to ensure the reliability of the analytical data. ajpamc.com According to International Council for Harmonisation (ICH) guidelines, validation encompasses several performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ajpamc.comnih.gov For sitosteryl ferulate, HPLC methods have demonstrated good linearity, with correlation coefficients (r²) greater than 0.99 over a specified concentration range. nih.gov The precision of the method, assessed through intra- and inter-day assays, typically shows a relative deviation of less than 2.5%. researchgate.net Accuracy, determined by recovery studies, generally falls within the range of 95.1% to 99.4%. researchgate.net The sensitivity of the method is indicated by the LOD and LOQ values. For β-sitosteryl ferulate, reported LOD and LOQ values can be as low as 0.781 µg/ml and 1.562 µg/ml, respectively. chula.ac.th

Table 1: Example of HPLC Method Parameters for Steryl Ferulate Analysis

ParameterCondition
Column Poroshell 120 EC-C18, 3.0x150 mm, 2.7 µm
Mobile Phase Acetonitrile:Methanol (60:40 v/v)
Flow Rate 0.8 ml/min
Detection Wavelength 325 nm
Injection Volume 10 µl
Column Temperature 25 °C

This table presents an example of HPLC conditions used for the analysis of steryl ferulates. chula.ac.th

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Throughput

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering improved resolution, speed, and sensitivity compared to conventional HPLC. ijsrtjournal.comtsijournals.com This technique utilizes columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing separation efficiency. researchgate.net The result is shorter analysis times, reduced solvent consumption, and increased sample throughput, making UPLC a highly efficient tool for analyzing complex mixtures containing stanyl ferulates. researchgate.netijsrtjournal.comresearchgate.net

The enhanced resolving power of UPLC is particularly beneficial for separating closely related steryl ferulate isomers. researchgate.net When coupled with mass spectrometry, UPLC provides a powerful platform for the detailed profiling of these compounds in various matrices. researchgate.net The principles of UPLC are similar to HPLC, involving a stationary phase, a mobile phase, and a detector. ijsrtjournal.com However, UPLC systems are engineered to operate at much higher pressures, often up to 15,000 psi (1030 bar), to accommodate the smaller particle size of the columns. This high-pressure capability is essential for achieving the full benefits of the sub-2 µm particle technology. ijsrtjournal.com

The advantages of UPLC over HPLC include:

Faster Analysis: Shorter run times lead to higher sample throughput. researchgate.net

Improved Resolution: Sharper and narrower peaks allow for better separation of complex mixtures. tsijournals.com

Increased Sensitivity: The narrow peaks result in a higher signal-to-noise ratio, improving detection limits. researchgate.net

Reduced Solvent Consumption: Faster analyses and lower flow rates contribute to significant cost savings and a more environmentally friendly method. ijsrtjournal.comresearchgate.net

Gas Chromatography (GC) for Steryl Ferulate Profiling and Quantification

Gas Chromatography (GC) is another valuable technique for the analysis of stanyl ferulates, particularly for profiling and quantification in various food matrices. cerealsgrains.orgnih.gov GC separates compounds based on their volatility and interaction with a stationary phase within a heated column. libretexts.org For the analysis of stanyl ferulates, which are relatively large and non-volatile molecules, derivatization is often necessary to increase their volatility and thermal stability. cerealsgrains.org A common derivatization technique is silylation, which converts the polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. cerealsgrains.org

The choice of the GC column's stationary phase is critical for achieving the desired separation. libretexts.org A medium polar trifluoropropylmethyl polysiloxane stationary phase has been successfully used to separate long-chain plant stanyl esters based on both their stanol and fatty acid components. nih.gov High-temperature GC (HTGC) is often employed to handle the high boiling points of these compounds. researchgate.net

One of the challenges with GC analysis of stanyl ferulates is the potential for thermal degradation of the analytes in the hot injector and column. nih.gov This can be addressed by determining response factors for individual compounds to compensate for any degradation. nih.gov For complex samples like margarines, online coupled Liquid Chromatography-Gas Chromatography (LC-GC) offers an elegant solution to minimize sample preparation and potential for analyte loss. nih.govacs.org In this setup, the sample is first fractionated by LC, and the fraction containing the stanyl ferulates is then automatically transferred to the GC system for detailed analysis. acs.org

GC analysis can provide detailed information on the profile of different stanyl ferulates present in a sample. For instance, it can distinguish between this compound and campestanyl ferulate. cerealsgrains.org The technique has been used to identify and quantify various steryl ferulates in corn bran and other cereals. cerealsgrains.orgacs.org

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it becomes an indispensable tool for the structural elucidation and sensitive quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Direct Analysis and Isomer Differentiation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the direct analysis of triterpene alcohol and sterol esters, including this compound, in complex matrices like rice bran oil. researchgate.net This technique combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. researchgate.net

In an LC-MS/MS system, the compounds eluting from the LC column are introduced into an ion source, typically an electrospray ionization (ESI) source, which generates charged molecules. These ions are then guided into the mass spectrometer. A key advantage of LC-MS/MS is its ability to perform direct analysis without the need for derivatization, which is often required for GC analysis. researchgate.net

The tandem mass spectrometry (MS/MS) capability allows for the differentiation of isomers. researchgate.net While some stanyl ferulate isomers may co-elute from the LC column and have the same molecular weight, they can often be distinguished by their unique fragmentation patterns in the mass spectrometer. researchgate.net For example, this compound can be differentiated from other steryl ferulates by monitoring specific precursor-to-product ion transitions. researchgate.net However, it is important to note that some minor components may share the same transitions as major components, which can sometimes hinder resolution. researchgate.net Both positive and negative ion modes can be utilized in ESI-MS to characterize the compounds based on their retention behavior and mass spectral data. researchgate.netacs.org

Table 2: Example of Mass Spectrometry Data for β-Sitosterol Ferulate

Ionization ModeIonm/z
ESI+[M+Na]⁺613
ESI+[M-ferulic acid+H]⁺397
ESI-[M-H]⁻589

This table shows representative mass-to-charge ratios (m/z) for β-sitosterol ferulate observed in positive (ESI+) and negative (ESI-) electrospray ionization modes. acs.org

High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR-Q-TOF-MS) for Sensitive Quantification

High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR-Q-TOF-MS) is an advanced analytical technique that offers high sensitivity, specificity, and mass accuracy, making it exceptionally well-suited for the quantification of this compound, even at very low concentrations. ethz.chnih.gov This hybrid mass spectrometer combines a quadrupole mass filter with a time-of-flight (TOF) analyzer. nih.govbruker.com

The quadrupole can be used to select specific ions (precursor ions) for fragmentation, while the TOF analyzer measures the exact mass of the resulting fragment ions with high resolution and accuracy. nih.gov This capability is particularly useful for differentiating between compounds with very similar masses. When coupled with UPLC, the resulting UPLC-HR-Q-TOF-MS system provides a powerful platform for both the identification and quantification of individual steryl ferulates. researchgate.netethz.ch

A significant advantage of HR-Q-TOF-MS is its ability to perform non-targeted analysis, where the instrument acquires data over a wide mass range, allowing for the retrospective analysis of the data for compounds that were not initially targeted. thermofisher.com This is particularly useful for identifying novel or unexpected compounds in a sample. researchgate.net The high resolving power of instruments like the Q Exactive series can reach up to 280,000, which allows for the separation of analyte signals from matrix interferences, leading to more accurate quantification. thermofisher.com The high mass accuracy also provides greater confidence in the identification of unknown compounds by enabling the determination of their elemental composition. thermofisher.com

The sensitivity of HR-Q-TOF-MS has proven to be a valuable tool for investigating the presence of steryl ferulates in biological samples where concentrations are extremely low. ethz.ch This allows for a deeper understanding of the metabolism and bioavailability of these compounds. ethz.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

Proton (1H) and Carbon-13 (13C) NMR for Chemical Structure Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the chemical structure of this compound. medicinacomplementar.com.br The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. acs.org

In the ¹H NMR spectrum of a steryl ferulate, the signals for the protons of the sterol skeleton typically appear at lower chemical shifts (below 4.8 ppm), whereas the protons of the ferulic acid moiety resonate at higher chemical shifts (above 4.8 ppm). acs.org A key indicator of ester formation is the downfield shift of the H-3 proton of the stanol, which moves to around 4.7 ppm from its original position of about 3.5 ppm in the free stanol. acs.org The ¹³C NMR spectrum further corroborates the structure, with characteristic signals for the carbonyl carbon of the ester group appearing around δ 167.39 ppm. scielo.br

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Moieties

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3 (Stanol)~4.7-
Ferulate Protons>4.8-
Ester Carbonyl-~167.4
Sterol Skeleton Carbons-Various
Ferulate Carbons-Various

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Experiments for Regiochemistry and Stereochemistry Elucidation

Two-dimensional (2D) NMR experiments are crucial for determining the precise connectivity of atoms (regiochemistry) and the three-dimensional arrangement of the molecule (stereochemistry). infranalytics.eulongdom.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. wikipedia.org

COSY experiments identify proton-proton couplings, helping to trace the connectivity within the stanol and ferulate moieties. longdom.org HSQC correlates directly bonded proton and carbon atoms, providing a map of C-H bonds. wikipedia.org HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in confirming the ester linkage between the ferulic acid and the stanol at the C-3 position. researchgate.net For instance, an HMBC correlation from the H-3 proton of the stanol to the carbonyl carbon (C-1') of the feruloyl group definitively establishes the esterification site. researchgate.net

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry by identifying protons that are close in space, even if they are not directly bonded. wordpress.com

Hyphenated Techniques (e.g., LC-NMR, LC-NMR/MS) for Complex Mixture Analysis

For the analysis of this compound within complex mixtures, such as plant extracts or food matrices, hyphenated techniques that couple liquid chromatography (LC) with NMR and/or mass spectrometry (MS) are exceptionally powerful. researchgate.net LC-NMR allows for the separation of components by LC followed by their direct structural analysis by NMR, eliminating the need for tedious offline purification. nih.goviosrphr.org

The addition of a mass spectrometer to create an LC-NMR/MS system provides a trifecta of information: chromatographic separation, mass-to-charge ratio for molecular weight determination and elemental composition, and detailed structural information from NMR. umcs.pl This approach is particularly valuable for the dereplication of natural products, which is the rapid identification of known compounds in a mixture, and for the structural elucidation of novel compounds. researchgate.net LC-MS/MS, in particular, has proven to be a highly sensitive method for the direct analysis and quantification of triterpene alcohol and sterol ferulates in oils. researchgate.net

Spectrophotometric Assays for Preliminary Activity Assessment (e.g., DPPH, ABTS)

To rapidly screen the antioxidant potential of this compound, spectrophotometric assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are widely used. researchgate.nethilarispublisher.com These methods provide a preliminary assessment of the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals.

In the DPPH assay, the antioxidant capacity is measured by the decrease in absorbance of the stable DPPH radical, which changes color from violet to yellow upon reduction. scielo.br The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of the antioxidant to scavenge this radical is determined by the decolorization of the solution. hilarispublisher.com

The results of these assays are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). medicinacomplementar.com.brhilarispublisher.com It has been noted that steryl ferulates can inhibit the ABTS+ radical, though they may be less effective than free ferulic acid at lower concentrations. researchgate.net The antioxidant activity of ferulates is influenced by their structure, with some studies suggesting that the esterified form can be more active than the free acid in certain systems. medicinacomplementar.com.br

Development and Application of Reference Standards and Internal Standard Methodologies for this compound Quantification

Accurate quantification of this compound relies on the use of well-characterized reference standards and appropriate internal standard methodologies. cerealsgrains.org Purified this compound can be used to create a standard curve for the quantification of all steryl ferulates in a sample via High-Performance Liquid Chromatography (HPLC). cerealsgrains.org

The internal standard method is crucial for achieving accurate and precise quantitative results, especially in complex matrices where sample loss can occur during extraction and preparation. acs.org An ideal internal standard is a compound that is chemically similar to the analyte but not present in the original sample. For the analysis of steryl ferulates, compounds like cholesteryl cinnamate (B1238496) or ergosterol (B1671047) have been used as internal standards. cerealsgrains.org In some cases, a commercially available oryzanol (B85318) standard solution, which is a mixture of steryl ferulates, can be used for calibration, with the total amount of steryl ferulates in a sample expressed as "mg-oryzanol-equivalent". oup.com The use of isotopically labeled internal standards in methods like Stable Isotope Dilution Analysis (SIDA) can provide the highest level of accuracy in quantification. scribd.com

Mechanistic Investigations of Biological Activities

Molecular Mechanisms of Antioxidant Activity of Sitostanyl Ferulate

The ability of this compound and its structural analogs, like β-sitosteryl ferulate, to scavenge free radicals has been demonstrated through various in vitro assays. researchgate.net These assays provide quantitative measures of antioxidant potency.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method assesses the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. Studies have shown that β-sitosteryl ferulate (β-SF) exhibits strong radical-scavenging activity in this assay, comparable to that of α-tocopherol, a well-known antioxidant. researchgate.netresearchgate.net The scavenging effect is dose-dependent, increasing with higher concentrations of the ferulate. researchgate.net The ferulic acid (FA) component is the active unit responsible for this activity, specifically its 4-hydroxyl group. researchgate.net

ESR (Electron Spin Resonance) Spectroscopy : ESR is used to detect and characterize free radicals. In the context of this compound, ESR assays using the Fenton reaction to generate hydroxyl radicals have been employed. researchgate.net The results indicate that phytosteryl ferulates, including β-sitosteryl ferulate, possess potent hydroxyl radical-scavenging capabilities. researchgate.net

TBARS (Thiobarbituric Acid Reactive Substances) Assay : The TBARS assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a secondary oxidation product. mdpi.com Research has demonstrated that β-sitosteryl ferulate effectively inhibits lipid peroxidation in membrane models, with potency comparable to α-tocopherol. mdpi.comresearchgate.net This highlights its role in protecting cellular membranes from oxidative damage. researchgate.net

Table 1: Summary of Free Radical Scavenging and Antioxidant Assays for β-Sitosteryl Ferulate (β-SF) | Assay | Target/Mechanism | Observation | Reference | | :--- | :--- | :--- | :--- | | DPPH | Scavenges stable free radicals by hydrogen donation. mdpi.com | Strong, dose-dependent radical-scavenging activity, comparable to α-tocopherol. researchgate.netresearchgate.net | | ESR | Detects and quantifies scavenging of specific free radicals, such as hydroxyl radicals. | Potent hydroxyl radical-scavenging activity demonstrated. researchgate.net | | TBARS | Measures inhibition of lipid peroxidation by quantifying malondialdehyde (MDA). mdpi.com | Strong inhibition of lipid membrane oxidation, comparable to α-tocopherol. mdpi.comresearchgate.net |

Beyond direct radical scavenging in chemical systems, phytosteryl ferulates influence the production of reactive oxygen species (ROS) within cells. researchgate.net ROS are reactive molecules and free radicals derived from molecular oxygen, produced as byproducts of normal metabolism. nih.govmdpi.com While they have roles in cell signaling, excessive ROS levels lead to oxidative stress and cellular damage. nih.gov

In studies using NIH 3T3 fibroblast cells stimulated with hydrogen peroxide (H₂O₂), phytosteryl ferulates like cycloartenyl ferulate (CAF) were shown to significantly decrease intracellular ROS levels. researchgate.net This suggests that these compounds can intervene in the biochemical pathways that generate ROS, thereby protecting cells from oxidative insults. researchgate.net The ability to inhibit ROS production within living cells represents a crucial aspect of their antioxidant mechanism, complementing their direct radical-scavenging actions. researchgate.net

The body possesses an innate defense system against oxidative stress, which includes a suite of endogenous antioxidant enzymes. nih.govxiahepublishing.com Key among these is superoxide (B77818) dismutase (SOD), an enzyme that catalyzes the dismutation of the highly reactive superoxide anion into oxygen and the less reactive hydrogen peroxide. medsci.orgtetrasod.com

Studies on related ferulate compounds, such as sodium ferulate, have shown they can increase the activity of SOD in both plasma and tissues. medsci.org This upregulation of endogenous antioxidant defenses is a vital mechanism for cellular protection. By boosting the activity of enzymes like SOD, ferulate derivatives can enhance the body's capacity to neutralize harmful free radicals at their source. medsci.org This enzymatic action prevents the cascade of damage initiated by superoxide radicals. nih.gov While direct evidence for this compound is still emerging, the known effects of its constituent parts and related molecules strongly suggest a role in modulating these protective enzyme systems. medsci.orgindexcopernicus.com

Modulation of Reactive Oxygen Species (ROS) Production in Cellular Models

Cellular and Molecular Targets in Anti-inflammatory Processes

The anti-inflammatory effects of this compound are intrinsically linked to its antioxidant properties and its ability to modulate key signaling pathways involved in the inflammatory response.

Nuclear factor-kappa B (NF-κB) is a critical transcription factor complex that orchestrates the genetic response to inflammatory stimuli. nih.govplos.org In unstimulated cells, NF-κB is held inactive in the cytoplasm. nih.gov Upon stimulation by agents like lipopolysaccharide (LPS), a cascade is initiated that leads to the release of NF-κB, allowing it to translocate to the nucleus. nih.govplos.org Once in the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. nih.govplos.org

Research using RAW 264.7 macrophage cells, a standard model for studying inflammation, has revealed that phytosteryl ferulates, including β-sitosteryl ferulate, significantly inhibit the NF-κB signaling pathway. researchgate.net These compounds were shown to prevent the translocation of the NF-κB p65 subunit into the nucleus in LPS-stimulated macrophages. researchgate.net By blocking this key step, this compound effectively suppresses the production of a wide array of inflammatory mediators. nih.govresearchgate.net

Table 2: Effect of β-Sitosteryl Ferulate on NF-κB Pathway in Macrophage Models

Cell Model Stimulus Molecular Target Observed Effect Reference
RAW 264.7 Macrophages Lipopolysaccharide (LPS) NF-κB p65 Subunit Inhibition of nuclear translocation. researchgate.net

The primary mechanism for the anti-inflammatory activity of phytosteryl ferulates appears to be the inhibition of the NF-κB pathway, which is closely tied to their antioxidant function. nih.govresearchgate.net The activation of NF-κB can be triggered by oxidative stress. nih.gov Therefore, by scavenging ROS and inhibiting ROS production, this compound reduces the initial trigger for NF-κB activation. nih.govresearchgate.net This dual action of ROS suppression and direct pathway inhibition creates a potent anti-inflammatory effect. researchgate.net

While NF-κB is a major target, research into related compounds suggests other pathways may also be involved. For instance, studies on ethyl ferulate have shown it can activate the Nrf2/HO-1 pathway, another critical system for cellular defense against oxidative stress and inflammation. plos.org Although the exact mechanisms by which this compound and its metabolites inhibit NF-κB activity are still under investigation, the modulation of ROS levels and the subsequent impact on downstream inflammatory signaling remain a central theme. nih.gov

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway in Macrophage Models

Preclinical Studies on Lipid Metabolism Modulation

Preclinical research into this compound and related phytosteryl ferulates has illuminated several mechanisms by which these compounds may modulate lipid metabolism. These investigations, primarily conducted through in vitro cell models, enzyme assays, and in vivo animal studies, point towards a primary role in limiting the absorption of dietary cholesterol and influencing its subsequent metabolic fate.

Inhibition of Dietary Cholesterol Absorption in In Vitro Intestinal Cell Models

The capacity of this compound and its related compounds to hinder cholesterol absorption has been explored using in vitro models that mimic the human intestinal barrier, such as Caco-2 and C2BBe1 cell lines. Studies utilizing γ-oryzanol, a natural mixture rich in various steryl ferulates, have demonstrated that these compounds can significantly reduce the uptake of cholesterol into intestinal cells. lsu.eduresearchgate.net

One proposed mechanism for this effect is the interference with the micellar solubilization of cholesterol within the intestinal lumen. lsu.edu For cholesterol to be absorbed, it must first be incorporated into mixed micelles. Research suggests that phytosteryl ferulates may displace cholesterol from these micelles, thereby reducing its availability for transport into the enterocytes. researchgate.netnih.gov In vitro experiments have shown that pre-incubating cholesterol with γ-oryzanol leads to a significant reduction in its uptake by intestinal cells. lsu.edu A 20-fold molar excess of γ-oryzanol was found to significantly decrease the apical uptake of cholesterol into Caco-2 cells. researchgate.net

Table 1: In Vitro Effects of Steryl Ferulates on Cholesterol Uptake

Cell Model Compound Tested Key Finding Reference
C2BBe1 γ-Oryzanol Pre-incubation significantly reduced cholesterol uptake into cells. lsu.edu

Effects on Cholesteryl Esterase Activity in Enzyme Assays

The interaction of this compound with cholesteryl esterase (EC 3.1.1.13), a key pancreatic enzyme, is crucial to its mechanism of action. Before dietary cholesterol esters can be absorbed, they must be hydrolyzed by this enzyme into free cholesterol and fatty acids. Research has demonstrated that stanyl ferulates, such as this compound, are hydrolyzed by pancreatic cholesterol esterase. researchgate.net This process releases the free stanol (sitostanol) and ferulic acid into the intestinal lumen.

Table 2: Interaction of Phytosteryl Ferulates with Cholesteryl Esterase

Compound/Mixture Enzyme Source Observed Effect Reference
This compound Pancreatic Cholesterol Esterase Hydrolyzed by the enzyme. researchgate.net
β-Sitosteryl ferulate Porcine/Bovine Pancreatic Cholesterol Esterase Hydrolyzed by the enzyme. ethz.ch
Campesteryl ferulate Porcine/Bovine Pancreatic Cholesterol Esterase Hydrolyzed by the enzyme. ethz.ch

In Vivo Investigations of Plasma and Hepatic Lipid Reduction in Animal Models

Animal studies have provided in vivo evidence supporting the lipid-lowering potential of phytosteryl ferulates. In one significant study, C57BL/6J mice fed a high-fat diet were supplemented with 0.5% phytosterol ferulate (PF). researchgate.netacs.org The results demonstrated a marked improvement in the lipid profile of these animals.

Supplementation led to significant reductions in key plasma lipids, including total cholesterol, triacylglycerols, and non-high-density lipoprotein (non-HDL) cholesterol. researchgate.netacs.org Furthermore, the beneficial effects extended to the liver, where substantial reductions in hepatic cholesterol and total hepatic lipids were observed. researchgate.netacs.org These findings suggest that the consumption of phytosteryl ferulates can effectively mitigate hyperlipidemia in a preclinical setting.

Table 3: Effect of Phytosterol Ferulate (PF) Supplementation on Lipids in High-Fat Diet-Fed Mice

Parameter Percentage Reduction Reference
Plasma Total Cholesterol 13.7% researchgate.netacs.org
Plasma Triacylglycerols 16.9% researchgate.netacs.org
Plasma Non-HDL Cholesterol 46.3% researchgate.netacs.org
Hepatic Cholesterol 55.8% researchgate.netacs.org

Influence on Fecal Cholesterol Excretion in Preclinical Models

A direct consequence of the inhibition of cholesterol absorption is an increase in its excretion. The same animal models used to investigate plasma lipid reduction have confirmed this mechanism. In the study involving mice on a high-fat diet, supplementation with phytosterol ferulate resulted in a significant increase in the amount of cholesterol excreted in the feces. researchgate.netacs.org

This finding provides a clear mechanistic link between the observed reduction in plasma and hepatic cholesterol levels and the primary action of phytosteryl ferulates within the intestine. By blocking absorption, the compound effectively diverts dietary and biliary cholesterol towards elimination from the body. researchgate.netacs.org

Table 4: Effect of Phytosterol Ferulate (PF) on Fecal Cholesterol in High-Fat Diet-Fed Mice

Parameter Percentage Change Reference

Other Investigated Biological Activities of Related Phytosteryl Ferulates (e.g., Antitumor Potential)

Beyond lipid metabolism, research has explored other potential biological activities of the broader class of phytosteryl ferulates, with a particular focus on their antitumor potential. researchgate.net These investigations suggest that these compounds may possess cytotoxic and growth-inhibitory properties against certain cancer cell lines.

Dietary phytosteryl ferulates have been reported to mitigate the growth and spread of breast cancer in a study where human MDA-MB-231 breast cancer cells were xenografted into immunodeficient mice. researchgate.net In vitro studies have provided further evidence, demonstrating that specific phytosteryl ferulates, namely cycloartenyl trans-ferulate and 24-methylenecycloartanyl trans-ferulate, exhibit moderate cytotoxicity against the human breast adenocarcinoma cell line MCF-7. researchgate.net Additionally, phytosteryl ferulates such as cycloartenyl ferulate (CAF), 24-methylenecycloartanyl ferulate (24-mCAF), and β-sitosteryl ferulate (β-SF) have shown anticancer efficacy against human prostate cancer cells. researchgate.net

Table 5: Investigated Antitumor Activities of Phytosteryl Ferulates

Compound/Mixture Cancer Model Key Finding Reference
Dietary Phytosteryl Ferulates Breast Cancer Xenograft (Mice) Mitigated tumor growth and spread. researchgate.net
Cycloartenyl trans-ferulate Human Breast Adenocarcinoma (MCF-7) Exhibited moderate cytotoxicity. researchgate.net
24-methylenecycloartanyl trans-ferulate Human Breast Adenocarcinoma (MCF-7) Exhibited moderate cytotoxicity. researchgate.net

Structure Activity Relationship Sar Studies

Influence of the Sterol Moiety Structure on Biological Activities of Steryl Ferulates

The biological efficacy of steryl ferulates is significantly modulated by the structural characteristics of the sterol moiety. Key differences in the sterol structure, such as the saturation of the steroid skeleton and the nature of the side chain, play a crucial role in defining the compound's bioactivity. researchgate.net

Steryl ferulates are esters formed between a plant sterol and ferulic acid. researchgate.net The sterol component can be a "sterol," which contains a double bond in the steroid skeleton (typically between C5 and C6), or a "stanol," which has a saturated skeleton. Sitostanyl ferulate is derived from sitostanol (B1680991), a stanol, and thus possesses a saturated sterol moiety. researchgate.netethz.ch This saturation is a critical determinant of its antioxidant properties, particularly under specific conditions.

Research comparing the antioxidant activity of various steryl ferulates has shown that those with a saturated stanol group, such as this compound, exhibit superior antioxidant activity in certain applications. For instance, in evaluations of their effectiveness as antioxidants in frying oil, steryl ferulates with a saturated sterol group demonstrated the highest activity. researchgate.net This was followed by sterols with a single double bond at the C5 position. researchgate.net Further studies have highlighted the heat stability of stanyl ferulates; the rate of antioxidant degradation for this compound was observed to be slower compared to α-tocopherol, indicating greater stability at high temperatures. fao.org

Impact of the Ferulic Acid Moiety on Antioxidant and Anti-inflammatory Potency

The potent antioxidant and anti-inflammatory properties of this compound are overwhelmingly attributed to its ferulic acid (FA) moiety. jst.go.jpnih.gov Ferulic acid, a hydroxycinnamic acid, is a well-established antioxidant. mdpi.com Its structure contains a phenolic hydroxyl group that can donate a hydrogen atom to scavenge free radicals, which is the primary mechanism of its antioxidant action. researchgate.nettandfonline.com

Studies consistently demonstrate that the sterol portion of the molecule, when isolated, exhibits little to no antioxidant activity. jst.go.jpresearchgate.net In contrast, phytosteryl ferulates, including β-sitosteryl ferulate, show strong free radical scavenging and lipid anti-oxidation capabilities, comparable to α-tocopherol and free ferulic acid. jst.go.jpresearchgate.net This confirms that the bioactivity is derived from the ferulic acid component. The esterification of ferulic acid to a sterol does not diminish this intrinsic activity and, in some contexts, may enhance its applicability by altering its solubility. helsinki.fi

The anti-inflammatory effects are also directly linked to the ferulic acid moiety. nih.gov Phytosteryl ferulates have been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a key signaling pathway involved in inflammation. jst.go.jpnih.gov This inhibition is thought to be at least partially due to the antioxidant effect of the ferulic acid structure, which reduces the reactive oxygen species (ROS) that can activate pro-inflammatory pathways. jst.go.jpmdpi.com Research on colitis models in mice revealed that γ-oryzanol (a mixture of steryl ferulates) and its component cycloartenyl ferulate markedly inhibited inflammatory reactions by suppressing NF-κB activation, an effect attributed to the antioxidant power of the ferulate structure. nih.gov

Relationship between Chemical Structure and Cellular Permeation Properties

The ability of this compound and related compounds to exert systemic effects depends on their absorption across the intestinal barrier. The chemical structure of steryl ferulates plays a direct role in their cellular permeation properties. Studies using in vitro models, such as the Caco-2 cell monolayer which mimics the human intestinal epithelium, have been employed to investigate this relationship. ethz.chacs.org

Research demonstrates that the intestinal permeation of steryl ferulates is generally very low. ethz.ch In one study, a negligible amount, less than 0.5%, of the tested steryl ferulates permeated across the Caco-2 cell monolayer. ethz.ch The primary mechanism for this limited transport was identified as passive diffusion. ethz.ch

Comparative Analysis of this compound Bioactivity Against Other Individual Steryl Ferulates

Direct comparisons of the bioactivity of individual steryl ferulates reveal significant differences based on their molecular structures. This compound has demonstrated notable antioxidant activity when compared to other steryl ferulates, particularly those with unsaturated sterol moieties.

In a study evaluating the antioxidant capacity of eight individual steryl ferulates by measuring their radical scavenging kinetics, this compound and campestanyl ferulate (both containing saturated stanol moieties) exhibited the highest rate constants for scavenging the DPPH radical. macromolchem.com They were more effective than steryl ferulates containing unsaturated sterols like cycloartenyl ferulate and 24-methylenecycloartanyl ferulate, which are major components of γ-oryzanol. macromolchem.com

Table 1: Comparative Antioxidant Activity of Individual Steryl Ferulates (DPPH Radical Scavenging)
CompoundSterol Moiety TypeRelative Scavenging Rate Constant (k')
This compoundSaturated (Stanol)High
Campestanyl ferulateSaturated (Stanol)High
Sitosteryl ferulateUnsaturated (Sterol)Moderate
Campesteryl ferulateUnsaturated (Sterol)Moderate
Stigmasteryl ferulateUnsaturated (Sterol)Moderate
Cycloartenyl ferulateUnsaturated (Triterpene Alcohol)Low
24-Methylene-cycloartanyl ferulateUnsaturated (Triterpene Alcohol)Low

Note: This table provides a qualitative summary based on kinetic data from Zhu et al. (2016). macromolchem.com "High," "Moderate," and "Low" are relative rankings for ease of comparison. The study found the rate constants for sitostanyl and campestanyl ferulate were highest, followed by the unsaturated sterol group, with the cycloartanyl group being the lowest.

Furthermore, in high-temperature applications, this compound has shown superior performance. One study found it had significantly more anti-polymerization activity in heated oil than γ-oryzanol, which is a mixture primarily composed of ferulates with unsaturated triterpene alcohol structures. dss.go.th Wheat bran extracts, which contain a notable proportion of this compound (around 32% of total steryl ferulates in one analysis), are considered to have good antioxidant activity, sometimes suggested to be even better than that of rice bran steryl ferulates. mdpi.com

Derivatives and Analogues: Synthesis and Biological Evaluation

Synthesis of Sitostanyl Ferulate Analogues with Modified Sterol Structures

The synthesis of this compound analogues has been extended to include various sterol and stanol structures to investigate how modifications in the sterol core influence biological activity. The general approach involves the esterification of a selected sterol or stanol with ferulic acid.

One common chemical synthesis method involves reacting the sterol with ferulic acid in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane. researchgate.net This method has been used to synthesize a variety of steryl ferulates. researchgate.net

Research has demonstrated the synthesis of ferulates from a range of phytosterols (B1254722), including β-sitosterol, campesterol (B1663852), and stigmasterol, as well as their saturated (stanol) counterparts like sitostanol (B1680991) and campestanol (B1668247). researchgate.netresearchgate.net The biological evaluation of these analogues has revealed that the sterol structure plays a significant role in their antioxidant properties. researchgate.net For instance, in studies evaluating antioxidant activity in frying oils, steryl ferulates with a saturated stanol group, such as this compound, exhibited the best performance. researchgate.net This was followed by sterols with a single double bond at the C5 position. researchgate.net In contrast, structural features like a dimethyl group at the C4 position or a cyclopropane (B1198618) group, as found in γ-oryzanol components like cycloartenyl ferulate, were found to negatively impact antioxidant activity in frying oils. researchgate.net

The major components of γ-oryzanol from rice bran include cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and campesteryl ferulate. researchgate.net However, the ferulate esters found in other grains like corn, wheat, and rye are predominantly those of desmethylsterols, such as this compound and campestanyl ferulate. researchgate.netresearchgate.net

Table 1: Examples of Steryl Ferulates with Modified Sterol Structures This table is generated based on compounds mentioned in the literature. Specific biological data may vary between studies.

Compound Name Sterol/Stanol Moiety Key Structural Feature
This compound Sitostanol Saturated sterol nucleus
Campestanyl ferulate Campestanol Saturated sterol nucleus
Sitosteryl ferulate β-Sitosterol Double bond at C5
Campesteryl ferulate Campesterol Double bond at C5
Stigmasteryl ferulate Stigmasterol Double bonds at C5 and C22
Cycloartenyl ferulate Cycloartenol (B190886) Cyclopropane ring, double bond at C24
24-Methylenecycloartanyl ferulate 24-Methylenecycloartanol Cyclopropane ring, double bond at C24(28)

Synthesis of this compound Analogues with Modified Phenolic Acid Moieties (e.g., Caffeates, Sinapates, Vanillates)

To explore the impact of the phenolic acid portion on the molecule's properties, researchers have synthesized analogues of this compound by replacing ferulic acid with other phenolic acids, such as caffeic acid, sinapic acid, and vanillic acid. researchgate.netnih.govmdpi.com

A three-step chemical synthesis has been successfully used to prepare β-sitosteryl sinapate (β-SSA), β-sitosteryl caffeate (β-SCA), and β-sitosteryl ferulate (β-SFA). mdpi.com This process typically involves:

Protection of the phenolic hydroxyl group of the acid (e.g., acetylation). mdpi.com

Esterification of the protected acid with the sterol using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). mdpi.com

Deprotection of the phenolic hydroxyl group to yield the final product. mdpi.com

Using this chemical approach, high yields of 87% for β-sitosteryl sinapate, 66% for β-sitosteryl caffeate, and 92% for β-sitosteryl ferulate have been reported. mdpi.com The structures of these synthesized esters were confirmed using spectroscopic methods like ¹H and ¹³C NMR. mdpi.com

Chemoenzymatic routes have also been widely employed for this purpose. researchgate.netnih.gov In one such method, a vinyl ester of the phenolic acid (e.g., vinyl caffeate, vinyl sinapate, vinyl vanillate) is first synthesized chemically. researchgate.netnih.gov This activated phenolic acid is then esterified with the phytosterol using a lipase (B570770), such as Candida rugosa lipase (CRL), in a transesterification reaction. nih.gov This approach has been used to produce phytosteryl caffeates, sinapates, and vanillates. researchgate.netnih.gov The resulting esters, including phytosteryl caffeates, exhibited higher antioxidant activity than their corresponding free phenolic acids. researchgate.net

Table 2: Synthesis Yields of β-Sitosteryl Phenolic Acid Esters via Chemical Synthesis Data sourced from a study by Szydłowska-Czerniak et al. (2020). mdpi.com

Compound Name Phenolic Acid Moiety Reported Yield
β-Sitosteryl sinapate (β-SSA) Sinapic Acid 87%
β-Sitosteryl caffeate (β-SCA) Caffeic Acid 66%
β-Sitosteryl ferulate (β-SFA) Ferulic Acid 92%

Chemoenzymatic Routes to Hydrophilic and Lipophilic this compound Derivatives for Specific Applications

Chemoenzymatic synthesis offers a powerful strategy for creating both lipophilic and hydrophilic derivatives of this compound, tailored for specific applications. researchgate.netnih.gov This approach combines the efficiency of chemical synthesis for creating reactive intermediates with the high selectivity of enzymatic catalysis for the final coupling step, often under milder conditions than purely chemical methods. nih.gov

For the synthesis of lipophilic derivatives, such as standard phytosteryl ferulates, a common chemoenzymatic route involves two main steps. nih.govacs.org First, ferulic acid is chemically converted to a more reactive form, such as vinyl ferulate. nih.govacs.org This reaction can be achieved using vinyl acetate (B1210297) with a mercury acetate catalyst. nih.gov In the second step, the vinyl ferulate undergoes lipase-catalyzed transesterification with a range of phytosterols (including sitostanol). nih.gov Using Candida rugosa lipase (CRL), this method can produce various steryl ferulates, including this compound, in yields of approximately 90%. nih.gov These lipophilic esters are designed for better incorporation into fatty and oily food matrices. mdpi.com

To enhance solubility in aqueous systems, hydrophilic derivatives have also been synthesized. nih.gov A notable example involves a multi-step chemoenzymatic process:

Phytosterols are first reacted with succinic anhydride (B1165640) to form a phytosteryl succinate (B1194679) ester, introducing a hydrophilic carboxylic acid group. nih.gov

This intermediate is then subjected to a Candida antarctica lipase B (CALB)-catalyzed esterification with polyethylene (B3416737) glycol (PEG). nih.gov The resulting PEGylated phytosteryl ester is significantly more hydrophilic, making it suitable for incorporation into high water-content food products. nih.gov

Isotopic Labeling of this compound for Mechanistic and Analytical Studies

Isotopic labeling is a crucial technique for conducting mechanistic and quantitative analytical studies of complex molecules like this compound. nih.govresearchgate.net The synthesis of stable isotopically labeled (SIL) analogues allows them to be used as internal standards for accurate and reliable quantification in complex matrices, such as food products or biological samples. nih.gov

A versatile procedure has been developed for the synthesis of deuterium-labeled β-sitosteryl ferulate, a close analogue of this compound. nih.govresearchgate.net This synthesis provides a template that could be applied to this compound. The reported method successfully produced two isotopologues:

3-O-(3-OC²H₃-feruloyl)-β-sitosterol (d₃-sitosteryl ferulate)

3-O-(3-OC²H₃-8-²H-feruloyl)-β-sitosterol (d₄-sitosteryl ferulate)

The synthesis involved stably inserting a methoxy-d₃ group onto the aromatic ring of the ferulic acid moiety, with a fourth deuterium (B1214612) atom being incorporated into the vinylic position of the propenoate chain. nih.gov The isotopic incorporation was confirmed by ¹H NMR and high-resolution mass spectrometry (HRMS) analysis. nih.gov This work represents the first reported deuterium labeling of a major γ-oryzanol component and provides a valuable tool for analytical studies of these compounds in sources like rice bran. nih.govresearchgate.net

Beyond analytical applications, isotopically labeled stanols have been used in mechanistic studies to understand their metabolic fate. For example, studies using deuterium-labeled sitostanol and campestanol have been conducted to determine their minimal absorption in the human intestine. mdpi.com

Research Challenges and Future Perspectives

Elucidation of Complete In Planta Biosynthetic Pathways of Sitostanyl Ferulate

While the general outline of phytosterol biosynthesis is understood, the specific enzymatic steps leading to the formation of this compound in plants remain to be fully elucidated. The biosynthetic pathway involves the convergence of the phytosterol and phenylpropanoid pathways. Key precursors include sitostanol (B1680991), derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, and ferulic acid, synthesized via the shikimate pathway. mdpi.comnih.gov The esterification of sitostanol with ferulic acid is a critical step, but the specific acyltransferases responsible for this reaction in various plant species have not been definitively identified.

Future research will need to focus on identifying and characterizing the genes and enzymes involved in this final esterification step. This will likely involve a combination of genetic, biochemical, and "omics" approaches to pinpoint the responsible catalysts and understand their regulation within the plant cell. mdpi.com A complete understanding of the biosynthetic pathway is essential for developing strategies to enhance the content of this compound in crops through metabolic engineering.

Development of Advanced Isolation and Purification Techniques for Individual Steryl Ferulates

A significant bottleneck in steryl ferulate research is the difficulty in isolating and purifying individual compounds, such as this compound, from complex natural mixtures like γ-oryzanol. tandfonline.com These mixtures contain numerous steryl and triterpenyl ferulates with very similar physicochemical properties, making their separation a challenging task. nih.gov

Current methods often rely on conventional techniques such as solvent extraction, followed by chromatographic methods like high-performance liquid chromatography (HPLC). nih.govresearchgate.net However, these methods can be time-consuming and may not always yield compounds with the high purity required for detailed biological and pharmacological studies.

The development of more advanced and efficient separation technologies is crucial. Promising avenues include supercritical fluid extraction (SFE), high-speed counter-current chromatography (HSCCC), and enzymatic processes. tandfonline.comnih.gov These techniques offer the potential for greater selectivity, reduced solvent consumption, and higher purity of the isolated compounds. For instance, UPLC-MS methods have been developed for the simultaneous quantification of γ-oryzanol and identification of major steryl ferulates in refined rice bran oils. researchgate.net The optimization of these advanced techniques is essential for the future of bioactive compound extraction and purification for both research and commercial purposes. tandfonline.com

Comprehensive Characterization of Novel Biological Activities and Molecular Targets

While this compound and related compounds are known for their antioxidant and cholesterol-lowering properties, their full spectrum of biological activities remains to be explored. dss.go.thresearchgate.net Preliminary studies suggest potential anti-inflammatory and chemopreventive effects, but the underlying molecular mechanisms are not well understood. researchgate.netnih.gov

Future research should focus on a comprehensive characterization of the bioactivities of pure this compound. This includes investigating its effects on various cellular pathways and identifying its specific molecular targets. For example, studies have shown that steryl ferulates can inhibit the activity of cyclooxygenase-1 (COX-1) and COX-2, key enzymes in the inflammatory process. researchgate.net Furthermore, the anti-inflammatory effects of phytosteryl ferulates may be mediated by the inhibition of NF-κB activity. nih.gov Identifying novel therapeutic targets will be crucial for developing new applications for this compound in preventing and treating chronic diseases. researchgate.net

Exploration of Synergistic and Antagonistic Effects of this compound with Other Bioactive Compounds

In their natural context within foods, steryl ferulates like this compound exist alongside a multitude of other bioactive compounds, including tocopherols, tocotrienols, and other phenolic compounds. tandfonline.com These compounds can interact, leading to synergistic or antagonistic effects on their biological activities.

Integration of Omics Technologies for Systems-Level Understanding of this compound Action

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools for gaining a systems-level understanding of the biological actions of this compound. nih.gov These technologies can provide a global view of the changes in gene expression, protein levels, and metabolite profiles in response to this compound treatment.

By integrating data from these different omics platforms, researchers can construct comprehensive models of the cellular and physiological responses to this compound. dntb.gov.ua This approach can help to identify novel signaling pathways and molecular networks modulated by this compound, providing deeper insights into its mechanisms of action. researchgate.net For example, omics technologies can be used to differentiate rice varieties based on their steryl ferulate profiles and to identify candidate genes influencing nutritional traits. nih.govresearchgate.net

Advancements in Green Chemistry Approaches for this compound Production and Derivatization

As the demand for natural and sustainable products grows, there is an increasing need for environmentally friendly methods for the production and modification of bioactive compounds like this compound. Green chemistry principles offer a framework for developing cleaner and more efficient chemical processes.

In the context of this compound, this includes the use of enzymatic synthesis and microwave-assisted reactions to replace traditional chemical methods that often involve harsh reagents and generate significant waste. scilit.comnih.gov For instance, lipases can be used to catalyze the esterification of sitostanol with ferulic acid, offering a milder and more selective alternative to chemical synthesis. researchgate.net Microwave-promoted synthesis has also been shown to be an expedient and high-yield method for producing steryl ferulates. nih.gov Future research in this area will focus on optimizing these green chemistry approaches to make the production of this compound and its derivatives more sustainable and economically viable. mdpi.comrsc.org

Q & A

Q. How can researchers ethically justify animal studies investigating this compound’s long-term toxicity?

  • Methodological Answer : Adhere to ARRIVE guidelines and obtain ethics committee approval. Justify sample sizes via power analysis and prioritize non-invasive biomarkers (e.g., serum ALT/AST for liver toxicity). Compare outcomes to existing data on structurally similar compounds (e.g., β-sitosterol) to minimize redundant experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.